2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine
Overview
Description
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is a heterocyclic compound with the molecular formula C₁₀H₁₄BrN₃. It is characterized by the presence of a bromine atom at the 2-position and a 1-methylpiperidin-3-yl group at the 6-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dibromopyrazine with 1-methylpiperidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(1-piperidinyl)pyrazine: Similar structure but lacks the methyl group on the piperidine ring.
2-Chloro-6-(1-methylpiperidin-3-yl)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-6-(1-methylpyrrolidin-3-yl)pyrazine: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is unique due to the presence of both the bromine atom and the 1-methylpiperidin-3-yl group, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications .
Properties
IUPAC Name |
2-bromo-6-(1-methylpiperidin-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14-4-2-3-8(7-14)9-5-12-6-10(11)13-9/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRKQKDTUCUVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CN=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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